Cholesterol absorption inhibitor 1

Impurity Profiling Analytical Method Development Structural Biology

Procure as a certified reference standard (Ezetimibe Impurity 6) for analytical method validation, not a drug surrogate. Its distinct benzyl-protected structure ensures reliable HPLC resolution from Ezetimibe API, critical for ANDA/DMF impurity profiling per ICH Q3A/B. Essential for accurate QC in generic pharmaceutical development.

Molecular Formula C31H25F2NO3
Molecular Weight 497.5 g/mol
CAS No. 190595-65-4
Cat. No. B064450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesterol absorption inhibitor 1
CAS190595-65-4
Molecular FormulaC31H25F2NO3
Molecular Weight497.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(=O)C5=CC=C(C=C5)F
InChIInChI=1S/C31H25F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28,30H,18-20H2/t28-,30-/m1/s1
InChIKeyBVYNXBNCXPJQCW-PQHLKRTFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesterol Absorption Inhibitor 1 (CAS 190595-65-4): A 2-Azetidinone Research Tool for Comparative Pharmacology and Analytical Quality Control


Cholesterol absorption inhibitor 1 (CAS 190595-65-4) is a 2-azetidinone derivative with the systematic IUPAC name (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one . It is a structurally defined small molecule (C31H25F2NO3, MW 497.53) that exhibits the characteristic β-lactam scaffold common to the 2-azetidinone class of cholesterol absorption inhibitors. Critically, this compound is not a primary drug candidate but is explicitly catalogued and referenced as an impurity (Ezetimibe Impurity 6) and intermediate in the synthesis and analytical characterization of the clinically approved drug Ezetimibe . Its primary utility in research and industrial settings lies not in its standalone therapeutic potential but in its value as a well-characterized, high-purity reference standard for analytical method development, impurity profiling, and structure-activity relationship (SAR) studies within the 2-azetidinone class [1].

Why Cholesterol Absorption Inhibitor 1 Cannot Be Interchanged with Other 2-Azetidinone Analogs or Ezetimibe


Interchanging Cholesterol absorption inhibitor 1 with Ezetimibe (SCH-58235, CAS 163222-33-1) or other 2-azetidinone analogs for research or analytical purposes is invalid due to its distinct molecular identity and intended application. While both compounds share a core 2-azetidinone scaffold, Cholesterol absorption inhibitor 1 features a critical benzyl-protected phenolic moiety , which fundamentally alters its physicochemical properties, notably increasing its lipophilicity (LogP ~6.1) compared to Ezetimibe's free phenol . Furthermore, its classification as a specific impurity (Ezetimibe Impurity 6/Keto Benzylated Ezetimibe) [1] and a synthetic intermediate means it is not an equipotent analog of Ezetimibe and is not validated for the same in vivo or in vitro assays. Substitution would compromise analytical accuracy in impurity profiling methods, confound SAR data in discovery research, and introduce significant uncertainty in any biological assay designed to measure cholesterol absorption inhibition via NPC1L1, as no direct comparative functional activity data exists to justify its use as a surrogate . Its value is derived precisely from its differences from the parent drug and its utility as a comparator tool.

Quantifiable Differentiation of Cholesterol Absorption Inhibitor 1 (CAS 190595-65-4) Against Key Comparators


Structural Differentiation: Benzyl Protection Defines an Ezetimibe Impurity and Intermediate

Cholesterol absorption inhibitor 1 is unequivocally defined by the presence of a benzyl ether protecting group on the 4-phenyl ring, a feature absent in Ezetimibe [1]. Ezetimibe (CAS 163222-33-1) contains a free phenol at this position, which is essential for its primary pharmacological activity and subsequent glucuronidation to its active metabolite . This structural modification in Cholesterol absorption inhibitor 1 (also designated as Keto Benzylated Ezetimibe) alters the molecular formula from Ezetimibe's C24H21F2NO3 (MW 409.4) to C31H25F2NO3 (MW 497.53) . This precise difference is the basis for its identification as Ezetimibe Impurity 6 in regulatory and quality control contexts [2].

Impurity Profiling Analytical Method Development Structural Biology

Physicochemical Differentiation: Lipophilicity and Predicted Permeability

The substitution of a benzyl group for a hydroxyl group in Cholesterol absorption inhibitor 1 results in a substantial increase in calculated lipophilicity, differentiating it from both Ezetimibe and the prototypical 2-azetidinone SCH-48461 . Predicted LogP for Cholesterol absorption inhibitor 1 is ~6.1, whereas Ezetimibe has a reported LogP of ~3.5 and SCH-48461 has a predicted LogP of ~5.4 [1]. This difference implies altered membrane permeability, plasma protein binding, and metabolic pathways, none of which have been empirically validated for Cholesterol absorption inhibitor 1 .

ADME-Tox Computational Chemistry Formulation Science

Functional Activity and Potency: Data Gap as a Differentiator

Despite being catalogued as a cholesterol absorption inhibitor, there is a notable absence of published quantitative activity data (e.g., IC50, EC50, Ki) for Cholesterol absorption inhibitor 1 in any standard cholesterol absorption or NPC1L1 inhibition assay . This contrasts sharply with Ezetimibe, for which robust in vitro and in vivo data exist, including an in vivo ED50 of 0.04 mg/kg in a cholesterol-fed hamster model and 54% inhibition of intestinal cholesterol absorption in human subjects [1]. The absence of such data for Cholesterol absorption inhibitor 1 is a key differentiator and a critical consideration for procurement, indicating that its utility is not in target-based assays but in analytical or structural applications .

Pharmacology Mechanism of Action NPC1L1 Inhibition

Application-Specific Differentiation: Defined Role as an Analytical Impurity Standard

Cholesterol absorption inhibitor 1 is explicitly marketed and utilized as Ezetimibe Impurity 6, a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications for Ezetimibe drug substance and product [1]. This specific role differentiates it from research compounds intended for primary pharmacology studies. While other 2-azetidinone analogs (e.g., SCH-48461, AVE-5530) were pursued as drug candidates, Cholesterol absorption inhibitor 1's established identity as a known impurity provides a unique and essential function in pharmaceutical analysis . It is supplied with comprehensive characterization data (e.g., NMR, HPLC) in accordance with regulatory guidelines, a level of documentation typically not required for early-stage research tool compounds [2].

Quality Control Method Validation Regulatory Science

Validated Application Scenarios for Cholesterol Absorption Inhibitor 1 (CAS 190595-65-4)


Analytical Method Development and Validation for Ezetimibe

Use as a certified reference standard (Ezetimibe Impurity 6) for the development and validation of HPLC, UPLC, or LC-MS methods intended for purity and stability testing of Ezetimibe active pharmaceutical ingredient (API) and finished drug products. The compound's distinct structure ensures reliable chromatographic resolution from the main peak, making it ideal for relative retention time (RRT) marker and system suitability testing in QC laboratories [1].

Regulatory Dossier Support (ANDA, DMF) for Ezetimibe Generics

Incorporate into Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions to demonstrate analytical control over a known and characterized process-related impurity. The availability of this compound with full characterization data (NMR, MS, HPLC) allows generic manufacturers to meet ICH Q3A/Q3B guidelines for impurity identification, reporting, and qualification [2].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Studies

Employ as a molecular probe to investigate the impact of 4-phenyl substitution on the physicochemical and biological properties of the 2-azetidinone scaffold. The presence of the benzyl ether in Cholesterol absorption inhibitor 1 provides a direct structural comparator to Ezetimibe's free phenol, enabling SAR studies on lipophilicity, cellular permeability, and metabolic stability, as implied by the significant difference in calculated LogP values .

Synthetic Chemistry: Intermediate and Process Development

Utilize as a key intermediate or building block in the synthesis of deuterated Ezetimibe analogs (e.g., Ezetimibe-d4) or other novel 2-azetidinone derivatives. Its well-defined stereochemistry and reactive benzyl ether protecting group make it a versatile starting point for further chemical modifications in medicinal chemistry and process research .

Quote Request

Request a Quote for Cholesterol absorption inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.